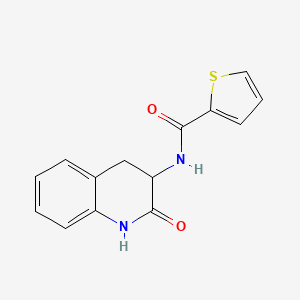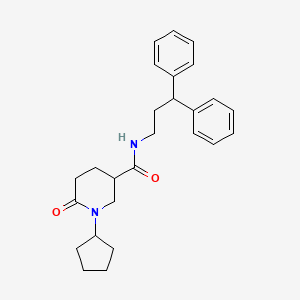
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide, also known as OTQ, is a synthetic compound with a unique chemical structure. This compound has been the subject of scientific research due to its potential applications in the field of medicine. In
作用機序
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. Specifically, N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has also been shown to have antioxidant properties, as it can scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the mechanism of action of N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide. One area of focus is the development of more efficient synthesis methods for N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide, which could increase its availability for research and potential applications in medicine. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, there is a need for more studies on the safety and toxicity of N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide, particularly in vivo studies that can provide insight into its potential use as a therapeutic agent.
合成法
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. The final step involves the reaction of the intermediate product with thiophene-2-carboxylic acid chloride to form N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide. This method has been optimized to produce high yields of N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide with high purity.
科学的研究の応用
N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, specifically in the inhibition of the growth and proliferation of various cancer cell lines. N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
特性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-11(16-14(18)12-6-3-7-19-12)8-9-4-1-2-5-10(9)15-13/h1-7,11H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKTVTPCJNRSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)